2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine
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Overview
Description
2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine typically involves the reaction of 4-chloro-5,6-dimethylpyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as dimethyl sulfoxide or dimethylformamide, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction may produce a more saturated amine derivative .
Scientific Research Applications
2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
Uniqueness
2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine is unique due to the presence of the chloro group at the 4-position of the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(4-chloro-5,6-dimethylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12ClN3/c1-5-6(2)11-7(3-4-10)12-8(5)9/h3-4,10H2,1-2H3 |
InChI Key |
JWYAFYVCKDVENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CCN)C |
Origin of Product |
United States |
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